Home > Products > Screening Compounds P124326 > N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide -

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

Catalog Number: EVT-4229572
CAS Number:
Molecular Formula: C23H24N2O7S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: IN973 is a potent and selective γ-secretase radioligand. [] Research has demonstrated its high affinity and specific binding to γ-secretase in the brains of rats, rhesus monkeys, and humans. [] Due to its binding properties, tritiated IN973 ([3H]IN973) serves as a valuable tool for studying γ-secretase activity and occupancy by γ-secretase inhibitors, especially in the context of Alzheimer's disease research. []

    Relevance: While IN973 doesn't share direct structural similarities with N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide, it plays a crucial role in understanding γ-secretase, a target relevant to potential therapeutic interventions for Alzheimer's disease. This connection arises from the research paper focusing on the impact of γ-secretase inhibitors on brain β-amyloid peptide (Aβ) reduction. [] This implies a shared area of therapeutic interest, suggesting that exploring structural analogs of IN973 could offer insights into developing new compounds with potential for modulating γ-secretase activity.

    Compound Description: BMS-299897 is a γ-secretase inhibitor. [] Studies have investigated its ability to reduce brain Aβ40 levels in Tg2576 mice, a model for Alzheimer's disease. []

    Relevance: BMS-299897, as a γ-secretase inhibitor, aligns with the research area related to IN973 and its role in Aβ reduction. [] While not structurally analogous to N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide, the compound's classification as a γ-secretase inhibitor highlights a shared therapeutic target. This suggests a potential research link, as understanding the structure-activity relationship of γ-secretase inhibitors, including BMS-299897, might offer insights into developing novel compounds, perhaps structurally dissimilar, targeting the same pathway.

(S)-2-((S)-2-(3,5-Difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

    Compound Description: BMS-433796 is another γ-secretase inhibitor. Similar to BMS-299897, it has been studied for its effects on brain Aβ40 levels in Tg2576 mice. []

    Relevance: BMS-433796's classification as a γ-secretase inhibitor underscores its relevance to the broader research context of IN973 and Aβ reduction in Alzheimer's disease. [] Though not a direct structural analog of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide, its shared target with BMS-299897 emphasizes the exploration of diverse chemical structures capable of inhibiting γ-secretase. This suggests that understanding the structural motifs essential for γ-secretase inhibition could aid in designing novel compounds, including those structurally distinct from the main compound, with therapeutic potential.

Properties

Product Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

Molecular Formula

C23H24N2O7S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C23H24N2O7S/c1-29-17-7-10-22(32-4)21(14-17)25-33(27,28)20-8-5-16(6-9-20)24-23(26)15-11-18(30-2)13-19(12-15)31-3/h5-14,25H,1-4H3,(H,24,26)

InChI Key

BVEANRZQNMWNQL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.